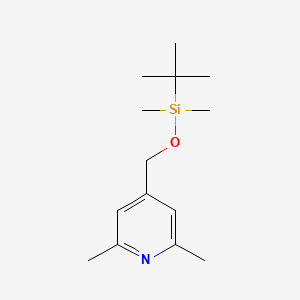

4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine

Description

4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine is an organic compound that features a pyridine ring substituted with a tert-butyldimethylsilyl group

Properties

Molecular Formula |

C14H25NOSi |

|---|---|

Molecular Weight |

251.44 g/mol |

IUPAC Name |

tert-butyl-[(2,6-dimethylpyridin-4-yl)methoxy]-dimethylsilane |

InChI |

InChI=1S/C14H25NOSi/c1-11-8-13(9-12(2)15-11)10-16-17(6,7)14(3,4)5/h8-9H,10H2,1-7H3 |

InChI Key |

OYJQJFUNEPTYCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C)CO[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction yields the desired silyl ether with high efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like pyridinium chlorochromate or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The silyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride or hydrochloric acid.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

Substitution: Tetrabutylammonium fluoride in tetrahydrofuran at room temperature.

Major Products:

Oxidation: Formation of corresponding pyridine N-oxide.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of the corresponding hydroxyl derivative.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine is C_{13}H_{19}NOSi, with a molecular weight of approximately 251.44 g/mol. Its structure features a tert-butyldimethylsilyl group attached to a methyl group on a pyridine ring, enhancing its stability and reactivity compared to other similar compounds.

Organic Synthesis

Role as an Intermediate:

4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine serves as a valuable intermediate in organic synthesis. The presence of the silyl group allows for selective reactions that can be exploited in the synthesis of more complex molecules. This compound can be used in:

- Protection of Functional Groups: The tert-butyldimethylsilyl group acts as a protecting group for alcohols and amines during multi-step syntheses.

- Synthesis of Pyridine Derivatives: It can be transformed into various pyridine derivatives that are important in pharmaceutical chemistry.

Medicinal Chemistry

Potential Biological Activity:

While specific biological activity data for this compound is limited, similar pyridine derivatives are known for their roles in medicinal chemistry. They often exhibit significant biological properties, such as:

- Antimicrobial Activity: Pyridine derivatives have been studied for their effectiveness against various bacterial strains.

- Anticancer Properties: Some compounds with similar structures have shown promise in cancer research, potentially acting as inhibitors of tumor growth.

Material Science

Applications in Polymer Chemistry:

The unique properties of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine make it suitable for applications in material science, particularly in the development of new polymers. Its ability to enhance the thermal stability and mechanical properties of polymer matrices is noteworthy.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds to 4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine:

- Synthesis of Raloxifene Derivatives:

-

Pyridine-Based Anticancer Agents:

- Research has indicated that pyridine-based compounds exhibit promising anticancer activity by inhibiting specific pathways involved in tumor progression.

- Development of Silica-Based Materials:

Mechanism of Action

The mechanism of action of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine involves the stabilization of reactive intermediates through the silyl group. The tert-butyldimethylsilyl group provides steric hindrance, protecting the reactive sites from unwanted side reactions. This stabilization is crucial in multi-step synthetic processes, ensuring the selective formation of desired products .

Comparison with Similar Compounds

- 4-(((tert-Butyldimethylsilyl)oxy)methyl)phenol

- 4-(((tert-Butyldimethylsilyl)oxy)methyl)aniline

- (tert-Butyldimethylsilyloxy)acetaldehyde

Comparison: 4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine is unique due to its pyridine ring, which imparts different electronic properties compared to phenol or aniline derivatives. The presence of the pyridine ring can influence the reactivity and stability of the compound, making it suitable for specific applications in organic synthesis and pharmaceutical development .

Biological Activity

The compound 4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine (CAS Number: 488850-57-3) is a silane derivative of pyridine that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine can be attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Antioxidant Activity: Many silyl derivatives have been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Enzyme Inhibition: Some studies suggest that pyridine derivatives can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer and diabetes.

Case Studies

-

Antioxidant Studies:

A study investigated the antioxidant potential of silyl compounds, including derivatives of pyridine. The results demonstrated significant free radical scavenging activity, suggesting a protective role against oxidative damage in cellular models . -

Enzyme Inhibition:

Another research effort focused on the inhibition of certain cytochrome P450 enzymes by pyridine derivatives. The findings indicated that these compounds could modulate drug metabolism, potentially impacting pharmacokinetics and drug interactions .

Research Findings

Recent studies have explored the biological implications of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine:

- Cell Viability Assays: In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.

- Mechanistic Insights: The compound was found to induce apoptosis in treated cells through the activation of caspase pathways, underscoring its potential therapeutic application in oncology .

Data Table: Biological Activity Summary

Q & A

What are the standard synthetic routes for 4-(((tert-Butyldimethylsilyl)oxy)methyl)-2,6-dimethylpyridine in academic settings?

The compound is synthesized via silylation of a hydroxymethylpyridine precursor. A validated method involves:

- Reaction Conditions : Reacting 2,6-dimethyl-4-(hydroxymethyl)pyridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in anhydrous pyridine, catalyzed by DMAP (4-dimethylaminopyridine) at room temperature for 12–18 hours .

- Workup : The crude product is purified via silica gel chromatography after sequential washes with aqueous NaHCO₃ and brine to remove acidic byproducts .

- Analogous Protocols : Similar silylation strategies are documented for pyridine derivatives with chloro or methoxy substituents, achieving yields >75% .

Table 1: Key Synthetic Parameters for TBDMS-Protected Pyridines

| Precursor | Silylating Agent | Solvent | Catalyst | Reference |

|---|---|---|---|---|

| 2,6-dimethyl-4-(hydroxymethyl)pyridine | TBDMS-Cl | Pyridine | DMAP | |

| 2-chloro-4-(hydroxymethyl)pyridine | TBDMS-Cl | DCM | None |

What analytical techniques are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : Resolves proton environments (e.g., methyl groups at C2/C6, -CH₂-O-Si signals) and confirms substitution patterns. Coupling constants (e.g., J = 5–8 Hz for pyridine protons) validate spatial arrangements .

- HRMS : Validates molecular formula (e.g., [M+H]+ for C₁₅H₂₇NO₂Si: 298.1832).

- FT-IR : Detects silyl ether C-O-Si stretches (~1250 cm⁻¹) and absence of hydroxyl peaks.

- Elemental Analysis : Ensures purity (>98% by HPLC) .

How does the tert-butyldimethylsilyl (TBDMS) group influence reactivity in cross-coupling reactions?

The TBDMS group introduces steric hindrance, which:

- Stabilizes Intermediates : Bulky silyl groups reduce undesired side reactions (e.g., oxidation) at the methylene bridge .

- Modifies Electronic Effects : Electron-donating silyl ethers slightly enhance pyridine’s basicity, affecting coordination in metal-catalyzed reactions (e.g., Pd-mediated couplings) .

- Case Study : In Mitsunobu reactions, analogous silyl-protected pyridines exhibit improved regioselectivity due to steric shielding .

What strategies mitigate conflicting data on TBDMS stability under basic conditions?

Contradictions often arise from variable base strength or solvent systems. Methodological solutions include:

Controlled Replication : Compare deprotection in mild (0.1 M NaHCO₃) vs. strong (1 M NaOH) bases .

Real-Time Monitoring : Use TLC or in situ NMR to track silyl group cleavage kinetics.

Computational Modeling : Predict stability trends using DFT (e.g., B3LYP/6-31G* level) to assess pH-dependent cleavage .

Steric Analysis : Bulky 2,6-dimethyl groups on the pyridine ring enhance TBDMS stability under basic conditions .

How is this compound utilized in nucleotide chemistry or catalysis?

- Nucleotide Analog Synthesis : The TBDMS group protects hydroxyl intermediates in nucleoside modifications, as demonstrated in thymidine silylation .

- Catalytic Ligands : Bulky pyridines (e.g., 2,6-di-tert-butyl derivatives) act as ligands in palladium complexes, enhancing catalytic selectivity in cross-coupling reactions .

- Application Example : Silyl-protected pyridines serve as directing groups in C–H activation, enabling functionalization at sterically hindered positions .

What are the challenges in characterizing byproducts during synthesis?

Common issues include:

- Siloxane Formation : Hydrolysis of TBDMS ethers during workup, detected via GC-MS or ²⁹Si NMR .

- Incomplete Silylation : Residual hydroxymethyl groups identified by IR (O-H stretch ~3400 cm⁻¹) .

- Mitigation : Use anhydrous conditions and inert atmospheres to suppress hydrolysis .

How can researchers optimize regioselectivity in functionalizing the pyridine ring?

- Directing Groups : Install temporary groups (e.g., halogens) at C3/C5 to guide coupling reactions .

- Protection-Deprotection : Use TBDMS to block the hydroxymethyl group, enabling selective modification at other positions .

- Case Study : 2,6-Dimethyl substitution directs electrophilic attacks to C4, as observed in nitration studies of analogous pyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.